molecular formula C6H6INS B8403609 4-Iodo-2-methylsulfanyl-pyridine CAS No. 1193244-94-8

4-Iodo-2-methylsulfanyl-pyridine

Cat. No. B8403609
Key on ui cas rn: 1193244-94-8
M. Wt: 251.09 g/mol
InChI Key: BXKGNZLZIDHIFF-UHFFFAOYSA-N
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Patent
US08569292B2

Procedure details

The title compound was prepared from 2-fluoro-4-iodo-pyridine following a procedure analogous to that described for 2-bromo-4-methylsulfanyl-pyridine in Example 184. Mass spectrum (ESI+): m/z=252 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][N:3]=1.BrC1C=[C:14]([S:16]C)C=CN=1>>[I:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([S:16][CH3:14])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC=CC(=C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC(=C1)SC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=NC=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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